molecular formula C16H15N3O3S B2756215 (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide CAS No. 879858-80-7

(E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide

Cat. No.: B2756215
CAS No.: 879858-80-7
M. Wt: 329.37
InChI Key: OADZEGODWPLJRE-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are typically synthesized via Knoevenagel condensation or amidation reactions and are designed for diverse therapeutic applications, including anti-inflammatory, anticancer, and enzyme-inhibitory activities .

For instance, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), a hybrid of indomethacin and paracetamol, demonstrates potent anti-inflammatory effects by suppressing cytokines (IL-1β, TNFα) and nitric oxide in macrophages, with in vivo efficacy comparable to dexamethasone in reducing paw edema . Such derivatives often retain the indole moiety for target specificity and incorporate acrylamide/cyano groups to enhance metabolic stability and binding affinity.

Properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c17-8-11(16(20)19-13-5-6-23(21,22)10-13)7-12-9-18-15-4-2-1-3-14(12)15/h1-4,7,9,13,18H,5-6,10H2,(H,19,20)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZEGODWPLJRE-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C(=CC2=CNC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anti-inflammatory and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C24H22N4O5S
  • Molecular Weight : 478.5 g/mol
  • IUPAC Name : (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(1H-indol-3-yl)prop-2-enamide

The compound's biological activity is primarily attributed to its ability to modulate inflammatory pathways and interact with cellular signaling mechanisms. The acrylamide moiety acts as a Michael acceptor, allowing it to react with thiol groups in proteins, thereby influencing various cellular processes.

Anti-inflammatory Effects

Research indicates that (E)-2-cyano-N-(1,1-dioxotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide exhibits significant anti-inflammatory properties. In vitro studies using J774 murine macrophage cells demonstrated that the compound reduces the production of pro-inflammatory cytokines such as IL-1β and TNFα without exhibiting cytotoxicity at concentrations up to 100 μM .

In vivo studies further corroborated these findings. When tested in models of paw edema induced by Freund’s complete adjuvant (CFA), the compound significantly inhibited edema formation, with a reduction in leukocyte migration comparable to that of established anti-inflammatory drugs like dexamethasone .

Cytotoxicity and Anticancer Potential

The compound's cytotoxic effects were evaluated against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells through the modulation of oxidative stress pathways and inhibition of cell proliferation .

Data Tables

Biological Activity Effect Concentration Tested Reference
IL-1β ProductionInhibitionUp to 100 μM
TNFα ProductionInhibitionUp to 100 μM
Paw Edema Reduction63.2%25 mg/kg
CytotoxicityNon-toxicUp to 100 μM

Case Studies

Several studies have highlighted the compound's potential:

  • Study on Inflammation Models : A study investigated the anti-inflammatory effects in CFA-induced paw edema models. The results showed a significant reduction in inflammation markers and leukocyte migration, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on cancer cell lines, revealing promising results indicating potential applications in cancer therapy through apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that derivatives of the compound exhibit significant anti-inflammatory effects. For instance, a hybrid compound derived from indomethacin and paracetamol demonstrated promising results in reducing paw edema and cytokine production in macrophages, suggesting its potential as an anti-inflammatory drug with improved gastrointestinal safety compared to conventional medications .

Cancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer therapy. Research has shown that compounds with similar structures can act as covalent inhibitors of proteins involved in cancer progression, such as KRAS. These inhibitors can selectively bind to mutated forms of KRAS, leading to reduced tumor growth in preclinical models .

Interaction with Biological Targets

The mechanism of action of (E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1H-indol-3-yl)acrylamide involves covalent modification of target proteins. For example, studies have demonstrated that acrylamide derivatives can form covalent bonds with cysteine residues in proteins, leading to inhibition of their activity. This property is particularly useful in designing targeted therapies for diseases like cancer where specific protein interactions are disrupted .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with the reaction of 2-cyano-N-phenylacetamide with indole derivatives.
  • Reagents : Common reagents include triethylamine as a catalyst and various solvents such as toluene or ethanol.
  • Conditions : Reactions are generally conducted under controlled temperatures (around 110 °C) and monitored using thin-layer chromatography for completion.

Variants and Modifications

Numerous derivatives have been synthesized to enhance the pharmacological profile of the parent compound. For instance, modifications at the phenyl or indole moieties can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic applications .

Case Studies

StudyObjectiveFindings
Evaluate anti-inflammatory effectsSignificant reduction in paw edema and cytokine production in vitro and in vivo
Investigate covalent inhibition of KRASConfirmed binding affinity and inhibition efficacy against mutated KRAS in preclinical models
Synthesize acrylamide derivativesIdentified structure-activity relationships that enhance potency against target proteins

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their biological activities:

Compound Name Structural Features Biological Activity Key Findings Reference
ICMD-01 [(E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide] Phenyl group, indole, cyanoacrylamide Anti-inflammatory Inhibits IL-1β, TNFα, NO in macrophages; reduces paw edema (50 mg/kg) [1, 9]
(E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide tert-Butylphenyl substituent Anticancer Potent cytotoxicity against cancer cell lines (structural optimization critical) [5]
(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (4112) Thiophene and propylamide groups Not specified (structural study) Synthesized via oxazolone intermediates; characterized by NMR/IR [2, 4]
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) Dimethoxyphenyl, indole-ethylamide Acetylcholinesterase (AChE) inhibition IC50 = 11.51 μM for AChE; enhanced selectivity for CNS targets [19]
(E)-2-cyano-N-(4-methoxybenzyl)-3-phenylacrylamide (39) 4-Methoxybenzyl, phenyl substituents Cytotoxic GI50 = 7–24 μM; broad-spectrum activity against cancer cells [14]

Q & A

Q. What techniques identify the compound’s molecular targets in complex biological systems?

  • Methodological Answer :
  • Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS .
  • RNA-seq/pharmacogenomics : Correlate gene expression changes with compound treatment .

Key Research Gaps

  • Target identification : Limited data on specific enzyme/receptor interactions .
  • In vivo efficacy : Requires preclinical models (e.g., xenograft mice) for validation .
  • Metabolite profiling : Uncharacterized Phase I/II metabolites need LC-HRMS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.